molecular formula C7H14O6 B3041929 Methyl beta-d-fructopyranoside CAS No. 4208-77-9

Methyl beta-d-fructopyranoside

Cat. No.: B3041929
CAS No.: 4208-77-9
M. Wt: 194.18 g/mol
InChI Key: APKXYJAUJLWHFF-MVIOUDGNSA-N
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Description

Methyl beta-d-fructopyranoside is a chemical compound with the molecular formula C7H14O6. It is a methylated derivative of fructose, specifically in its pyranose form. This compound is known for its role in various biochemical and industrial applications due to its unique structural and chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl b-D-fructopyranoside plays a crucial role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and hexokinase, which are involved in the phosphorylation of fructose. These interactions facilitate the conversion of Methyl b-D-fructopyranoside into fructose-6-phosphate, an essential intermediate in glycolysis and the pentose phosphate pathway. Additionally, Methyl b-D-fructopyranoside can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release fructose .

Cellular Effects

Methyl b-D-fructopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as protein kinase A (PKA) and protein kinase C (PKC), which play vital roles in regulating cellular responses to external stimuli. Furthermore, Methyl b-D-fructopyranoside can affect gene expression by altering the transcriptional activity of specific genes involved in carbohydrate metabolism and energy production .

Molecular Mechanism

The molecular mechanism of Methyl b-D-fructopyranoside involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, Methyl b-D-fructopyranoside can inhibit the activity of certain glycosidases, thereby preventing the hydrolysis of glycosidic bonds. Conversely, it can activate enzymes such as fructokinase, enhancing the phosphorylation of fructose. These interactions result in changes in gene expression and metabolic flux, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl b-D-fructopyranoside can vary over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that Methyl b-D-fructopyranoside can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression. These effects are often dose-dependent and can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl b-D-fructopyranoside in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Studies have shown that there is a threshold dose beyond which the adverse effects of Methyl b-D-fructopyranoside become significant, highlighting the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Methyl b-D-fructopyranoside is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as fructokinase and hexokinase, facilitating its conversion into fructose-6-phosphate. This intermediate is then further metabolized to generate energy and produce essential biomolecules. Additionally, Methyl b-D-fructopyranoside can influence metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, Methyl b-D-fructopyranoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of Methyl b-D-fructopyranoside within tissues is influenced by factors such as tissue type and metabolic activity. In some cases, the compound may accumulate in specific cellular compartments, affecting its localization and function .

Subcellular Localization

The subcellular localization of Methyl b-D-fructopyranoside is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it participates in metabolic reactions. It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of Methyl b-D-fructopyranoside in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl beta-d-fructopyranoside can be synthesized through the reaction of fructose with methyl bromide. The process involves dissolving fructose in a suitable solvent, followed by the addition of methyl bromide. The reaction mixture is then heated for a specific period, leading to the formation of this compound, which can be isolated through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced separation and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl beta-d-fructopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl beta-d-fructopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl beta-d-fructofuranoside
  • Methyl alpha-d-fructofuranoside
  • Beta-d-fructofuranosyl-(2,1)-beta-d-fructofuranose

Comparison: Methyl beta-d-fructopyranoside is unique due to its pyranose form, which distinguishes it from its furanose counterparts. This structural difference influences its reactivity and the types of reactions it undergoes. Additionally, the pyranose form may have different biological activities and industrial applications compared to the furanose forms .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKXYJAUJLWHFF-MVIOUDGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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